molecular formula C7H12N2 B1267054 1-t-Butylimidazole CAS No. 45676-04-8

1-t-Butylimidazole

Cat. No. B1267054
CAS RN: 45676-04-8
M. Wt: 124.18 g/mol
InChI Key: AMQKPABOPFXDQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-butylimidazole derivatives, including those related to 1-t-Butylimidazole, often involves the quaternization reaction of 1-butylimidazole with different alkyl- or alkoxy-substituted aryl halides. This process can be efficiently carried out using microwave solvent-free approaches, yielding high purity products without the need for further purification (Ranjan, Kitawat, & Singh, 2014). Additionally, ionic liquids derived from 1-butylimidazole have been synthesized, showcasing the versatility of this compound in forming various chemical structures (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).

Molecular Structure Analysis

Structural characterization studies of imidazolone derivatives, closely related to 1-t-Butylimidazole, reveal insights into the bond lengths and molecular geometry of these compounds. For example, 2-imidazolones exhibit C-O bond lengths that suggest intermediate characteristics between single and double bonds, influenced by zwitterionic structures (Rong, Al-Harbi, Kriegel, & Parkin, 2013).

Chemical Reactions and Properties

1-Butylimidazole derivatives participate in various chemical reactions, including the synthesis of tetrazoles and xanthenes, highlighting their reactivity and potential as intermediates in organic synthesis. The synthesis of tetrazoles using 1-butylimidazole-based ionic liquids demonstrates the compound’s role in facilitating chemical reactions (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).

Physical Properties Analysis

The physical properties of ionic liquids containing 1-butylimidazole units, such as phase-transition temperatures, densities, and conductivities, are well-documented. These properties are essential for understanding the behavior of these compounds in various applications, including their solvatochromic polarities and viscosities (Jin, O’Hare, Dong, Arzhantsev, Baker, Wishart, Benesi, & Maroncelli, 2008).

Chemical Properties Analysis

The chemical properties of 1-t-Butylimidazole derivatives, such as reactivity, stability, and interaction with other molecules, play a crucial role in their applications. For instance, the hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate, a related compound, underscores the importance of understanding the stability and reactivity of these ionic liquids (Swatloski, Holbrey, & Rogers, 2003).

Scientific Research Applications

Application 1: Antibacterial, Antifungal, and Anticancer Activities

  • Specific Scientific Field : Biomedical Research
  • Summary of the Application : 1-Butylimidazole-derived ionic liquids have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities . These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines .
  • Methods of Application or Experimental Procedures : The 1-butylimidazole-based ionic liquids were synthesized by the quaternisation reaction of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides using a microwave solvent-free approach . This method yielded approximately 82–95% of the desired compounds . The structures of the synthesized compounds were confirmed by FTIR, 1 H NMR, 13 C NMR, and LCMS (Q-TOF) .
  • Results or Outcomes : The synthesized ionic liquids were screened against Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacterial strains . Compounds showed good activities against both S. aureus and B. subtilis strains, while some exhibited good activities against P. aeruginosa strains . The ionic liquids also showed better antifungal activities against the C. albicans strain . In addition, the compounds were tested for their in vitro anticancer activities against the MCF-7 and MDA-MB-435 cell lines . Some compounds demonstrated 50–60% activity against the MDA-MB-435 cell line with GI 50 values of 67.2, 52.5, and 57.9 μM, respectively .

Application 2: Synthesis of Imidazole Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Imidazole and its derivatives, including 1-t-Butylimidazole, have found applications in synthetic chemistry . They play a pivotal role in the synthesis of biologically active molecules .
  • Methods of Application or Experimental Procedures : There are several approaches for the synthesis of substituted imidazoles, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Results or Outcomes : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .

Application 3: Anthelmintic Agents

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : 1-Butylimidazole-derived ionic liquids have been evaluated as potential anthelmintic agents .
  • Methods of Application or Experimental Procedures : The details of the experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Application 4: Thermal Stability Studies

  • Specific Scientific Field : Physical Chemistry
  • Summary of the Application : 1-Butylimidazole-derived ionic liquids, including 1-butyl-3-methyl-imidazole bis(trifluoromethylsulfonyl)imine ([BMIM][Tf2N]), 1-butyl-3-methyl-imidazole acetate ([BMIM][Ac]), and 1-butyl-3-methyl-imidazole tetrafluoroborate ([BMIM][BF4]), have been studied for their thermal stability .
  • Methods of Application or Experimental Procedures : The thermal stability of these ionic liquids was studied using thermogravimetric analysis . Dynamic thermogravimetric analyses under nitrogen atmosphere were performed using a thermal gravimetric analyzer .
  • Results or Outcomes : The order of short-term thermal stability of the three ionic liquids is [BMIM][Ac] < [BMIM][BF4] < [BMIM][Tf2N] . The apparent activation energies calculated by two different kinetic methods of the three ILs also have some slight differences .

Application 5: Synthesis of Azoles

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Butylimidazole has been used in the synthesis of azoles . Azoles represent a broad, very interesting, and perspective class of five-membered heterocyclic aromatic compounds .
  • Methods of Application or Experimental Procedures : The details of the experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Future Directions

While specific future directions for 1-t-Butylimidazole were not found, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-tert-butylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKPABOPFXDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196588
Record name 1-t-Butylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-t-Butylimidazole

CAS RN

45676-04-8
Record name 1-t-Butylimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-t-Butylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-1H-imidazole
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Synthesis routes and methods

Procedure details

0.62 mol of paraformaldehyde (18.600 g) is initially charged in 80 ml of methanol. 0.6 mol of tertbutylamine (43.884 g, 63.32 ml) in 80 ml of methanol is cautiously added dropwise thereto with ice cooling. At a temperature of 0° C., 0.3 mol of ammonium carbonate (28.820 g) and 0.6 mol of 40% glyoxal solution (87.040 g, 68.8 mol) in 160 ml of methanol are added. Thereafter, the reaction mixture is warmed to room temperature and stirred overnight, in order that the carbon dioxide formed can escape. Ultimately, the solvent is removed and the product is distilled through a column under high vacuum.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
63.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
28.82 g
Type
reactant
Reaction Step Three
Quantity
87.04 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
DJ Chadwick, RI Ngochindo - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… for imidazole Nprotection required the preparation of 1-t-butylimidazole (1 3). The literature procedure,… Although 1-t-butylimidazole is readily monolithiated at the 2-position, an attempt at …
Number of citations: 81 pubs.rsc.org
T Brown, G Shaw, GJ Durant - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
… (b) To a rapidly stirred solution of ethyl 5-amino-1-tbutylimidazole-4-carboxylate (6.33 g) in 6~-… to a residue of ethyl 5-chloro-1-tbutylimidazole-Qcarboxylate (2.8 g) (Found : M', 230, 232. …
Number of citations: 12 pubs.rsc.org
JG Melnick, K Yurkerwich, G Parkin - Inorganic chemistry, 2009 - ACS Publications
… Protolytic cleavage of the Hg−C bond of the two-coordinate mercury alkyl compounds PhSHgR and {[Hmim Bu t ]HgR} + (R = Me, Et) is promoted by 2-mercapto-1-t-butylimidazole (…
Number of citations: 54 pubs.acs.org
K Pang, JS Figueroa, IA Tonks, W Sattler… - Inorganica chimica acta, 2009 - Elsevier
… In this paper, we report the synthesis of nickel complexes derived from 2-mercapto-1-t-butylimidazole [ Hmim Bu t ], including dinuclear paddlewheel complexes. …
Number of citations: 26 www.sciencedirect.com
JG Melnick, G Parkin - Science, 2007 - science.org
… Specifically, we investigated the 1-t-butylimidazole-2-thione derivatives {[Hmim Bu t ]HgR} + (37) in which the Hmim Bu t ligand emulates the κ 1 coordination mode of the [Tm Bu t ] …
Number of citations: 119 www.science.org
DJ Chadwick, RI Ngochindo - J. CHEM. SOC. PERKIN TRANS. I, 1984 - Citeseer
… for imidazole Nprotection required the preparation of 1-t-butylimidazole (1 3). The literature procedure,… Although 1-t-butylimidazole is readily monolithiated at the 2-position, an attempt at …
Number of citations: 0 citeseerx.ist.psu.edu
JH Palmer, G Parkin - Polyhedron, 2013 - Elsevier
… For example, we have previously demonstrated that 2-mercapto-1-t-butylimidazole can coordinate effectively to mercury [15]. On this basis, we anticipated that the selenium counterparts…
Number of citations: 25 www.sciencedirect.com
RI Ngochindo - Proceedings of the Indian Academy of Sciences …, 1992 - Springer
… Preparation of 1-t-butylimidazole by decarboxylation of (3_) was unsuccessful due to the facile formation of 2-methylpropene and imidazole (scheme 2). …
Number of citations: 7 link.springer.com
MK Samantaray, K Pang, MM Shaikh… - Inorganic …, 2008 - ACS Publications
… A mixture of N-t-butylchloroacetamide (1.74 g, 11.6 mmol) and 1-t-butylimidazole (1.44 g, 11.6 mmol) were taken in toluene (ca. 10 mL) and refluxed for 12 h during which a brown …
Number of citations: 87 pubs.acs.org
A Fujii, JC Choi, K Fujita - Tetrahedron Letters, 2017 - Elsevier
… coupling agent having an imidazolium iodide 3 was synthesized by stirring of an N,N-dimethylformamide (DMF) solution of (11-iodoundecyl)trimethoxysilane 1 and 1-t-butylimidazole 2 …
Number of citations: 12 www.sciencedirect.com

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